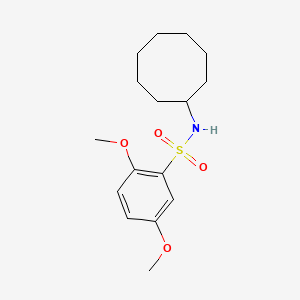
1-(2,4-difluorobenzyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-difluorobenzyl)-4-phenylpiperazine (DFBPP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DFBPP belongs to the class of piperazine derivatives and has been widely studied for its unique properties and potential therapeutic applications.
作用機序
1-(2,4-difluorobenzyl)-4-phenylpiperazine acts as a selective inhibitor of SERT, which is responsible for the reuptake of serotonin in the brain. By inhibiting SERT, 1-(2,4-difluorobenzyl)-4-phenylpiperazine increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used antidepressants.
Biochemical and Physiological Effects
1-(2,4-difluorobenzyl)-4-phenylpiperazine has been found to have a number of biochemical and physiological effects, including the modulation of serotonin levels in the brain. It has also been found to increase the release of dopamine and norepinephrine, two other neurotransmitters that play a role in mood regulation. In addition, 1-(2,4-difluorobenzyl)-4-phenylpiperazine has been found to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
1-(2,4-difluorobenzyl)-4-phenylpiperazine has several advantages for lab experiments, including its high affinity and selectivity for SERT, which makes it an ideal radioligand for PET studies. It also has a relatively long half-life, which allows for extended imaging sessions. However, 1-(2,4-difluorobenzyl)-4-phenylpiperazine has some limitations, including its low water solubility, which can make it difficult to administer in vivo. It also has a relatively low binding affinity for SERT compared to other radioligands, which can limit its sensitivity in imaging studies.
将来の方向性
1-(2,4-difluorobenzyl)-4-phenylpiperazine has the potential to be used in a variety of future research directions, including the development of new antidepressant and anxiolytic drugs. It may also be used to study the role of SERT in other neurological and psychiatric disorders, such as autism spectrum disorder and schizophrenia. Additionally, 1-(2,4-difluorobenzyl)-4-phenylpiperazine may be used in combination with other radioligands to study the interactions between different neurotransmitter systems in the brain.
合成法
1-(2,4-difluorobenzyl)-4-phenylpiperazine can be synthesized using various methods, including the reaction of 1-(2,4-difluorobenzyl)piperazine with phenyl magnesium bromide or the reaction of 1-(2,4-difluorobenzyl)piperazine with benzophenone in the presence of a Lewis acid catalyst. However, the most commonly used method is the reaction of 1-(2,4-difluorobenzyl)piperazine with benzyl chloride in the presence of a base such as potassium carbonate.
科学的研究の応用
1-(2,4-difluorobenzyl)-4-phenylpiperazine has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit a high affinity for the serotonin transporter (SERT) and has been used as a radioligand in positron emission tomography (PET) studies to visualize SERT distribution in the brain. 1-(2,4-difluorobenzyl)-4-phenylpiperazine has also been used to study the role of SERT in various neurological and psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder.
特性
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2/c18-15-7-6-14(17(19)12-15)13-20-8-10-21(11-9-20)16-4-2-1-3-5-16/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKQLMQGLGBYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5269487 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetyl-1'-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5684123.png)

![1-(2-fluorophenyl)-2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-N,N-dimethyl-2-oxoethanamine](/img/structure/B5684136.png)
![2,4-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B5684139.png)
![N-(4-chlorophenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684142.png)

![2-(4-chloro-2-methylphenoxy)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B5684165.png)
![9-(2-morpholinylacetyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5684179.png)
![1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5684186.png)
![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5684199.png)
![3-cyclopropyl-1-(3,4-difluorophenyl)-5-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5684207.png)
![2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5684209.png)

